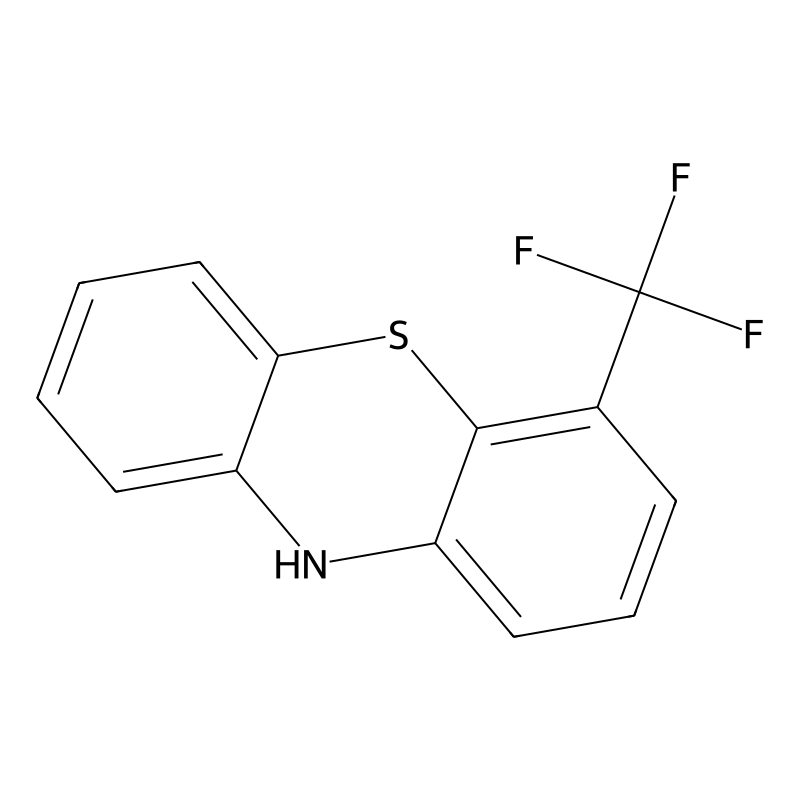Phenothiazine, 4-(trifluoromethyl)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential in Antidepressant Development:
Phenothiazine, 4-(trifluoromethyl)- (also known as TFMP) has been explored in scientific research for its potential use in the development of new antidepressants. Studies have shown that TFMP exhibits inhibitory effects on the serotonin reuptake transporter (SERT), a mechanism similar to many established antidepressant medications []. This suggests that TFMP might be capable of influencing serotonin levels in the brain, potentially leading to antidepressant effects. However, further research, including in vivo and clinical trials, is necessary to determine the efficacy and safety of TFMP for treating depression in humans.
Investigation in Anticancer Properties:
Scientific research has investigated the potential anticancer properties of TFMP. Studies have observed that TFMP can exhibit cytotoxic effects on various cancer cell lines []. These effects are thought to be mediated through different mechanisms, including induction of apoptosis and interference with cell cycle progression. While these findings are encouraging, further research is needed to understand the underlying mechanisms of action and translate these observations into potential clinical applications.








